molecular formula C15H16O3 B154498 (3-(Benzyloxy)-4-methoxyphenyl)methanol CAS No. 1860-60-2

(3-(Benzyloxy)-4-methoxyphenyl)methanol

Cat. No.: B154498
CAS No.: 1860-60-2
M. Wt: 244.28 g/mol
InChI Key: USBKCBSYNCWKLB-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-methoxyphenyl)methanol is an organic compound with the molecular formula C15H16O3 It is characterized by a benzyl ether group and a methoxy group attached to a phenyl ring, with a hydroxymethyl group at the para position relative to the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde.

    Benzylation: The hydroxyl group of the starting material is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The resulting benzylated aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the free phenol.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, palladium on carbon with hydrogen gas.

    Substitution: Hydrochloric acid in methanol, sodium hydroxide in water.

Major Products:

    Oxidation: (3-(Benzyloxy)-4-methoxyphenyl)aldehyde, (3-(Benzyloxy)-4-methoxybenzoic acid).

    Reduction: (3-(Benzyloxy)-4-methoxyphenyl)methane.

    Substitution: 3-hydroxy-4-methoxybenzyl alcohol.

Scientific Research Applications

(3-(Benzyloxy)-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-methoxyphenyl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The benzyl ether and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • (3-(Benzyloxy)-4-hydroxyphenyl)methanol
  • (3-(Benzyloxy)-4-methoxybenzaldehyde
  • (3-(Benzyloxy)-4-methoxybenzoic acid

Comparison:

  • (3-(Benzyloxy)-4-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.
  • (3-(Benzyloxy)-4-methoxybenzaldehyde: The aldehyde group makes it more reactive towards nucleophiles compared to the alcohol group in (3-(Benzyloxy)-4-methoxyphenyl)methanol.
  • (3-(Benzyloxy)-4-methoxybenzoic acid: The carboxylic acid group provides different chemical properties, such as acidity and the ability to form salts and esters.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBKCBSYNCWKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171830
Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-60-2
Record name 4-Methoxy-3-(phenylmethoxy)benzenemethanol
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Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(BENZYLOXY)-4-METHOXYBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

121.1 mg (0.50 mmol) of 3-benzyloxy-4-methoxybenzaldehyde (7), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 74.0 mg (0.31 mmol) of 3-benzyloxy-4-methoxybenzyl alcohol (8) and 6.9 mg (0.05 mmol) of 3-hydroxy-4-methoxybenzyl alcohol (9). The yields were 61% and 9%, respectively. The reaction is expressed by the following scheme. 23.7 mg (0.10 mmol) of unreacted 3-benzyloxy-4-methoxybenzaldehyde (7) was recovered.
Quantity
121.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 0.35 mol of the compound obtained in Step 1 in 400 ml of methanol and 1.5 equivalents of sodium borohydride is stirred for 6 hours at ambient temperature and then 500 ml of acidified water are slowly added. The precipitate obtained is taken up in ether; the organic phase is subsequently extracted, dried, filtered and then evaporated off under reduced pressure, allowing the expected product to be isolated.
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3-hydroxy-4-methoxy-benzyl alcohol (61.67 g, 400 mmole) in 1-propanol (600 ml) was treated at 60° C. with 97% t-BuOK (55.52 g, 480 mmole), at 90° C. with benzyl chloride (66.57 ml, 560 mmole) and the resulting mixture heated under reflux for 2 hours. Then at 90° C. a second batch of t-BuOK (9.25 g, 80 mmole) was added. After a further hour at reflux a third batch of t-BuOK (9.25 g, 80 mmol) and a second batch of benzyl chloride (9.51 ml, 80 mmole) was added at 90° C. After a further 2.5 hours at reflux the mixture was cooled to room temperature and the solid filtered off. The solvents were removed in vacuo, the residue treated with water (300 ml) and one-third of the solvent removed in vacuo. Water (100 ml) was added to the residue, which was then distilled off in vacuo and the procedure repeated. The resulting suspension was filtered, the solid was collected, dried and triturated with petroleum ether (2×600 ml) to give 3-benzyloxy-4-methoxy-benzyl alcohol, (86.21 g, 88.2%) mp 62-65° C.
Quantity
61.67 g
Type
reactant
Reaction Step One
Quantity
55.52 g
Type
reactant
Reaction Step One
Quantity
66.57 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
Quantity
9.51 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Benzyloxy)-4-methoxyphenyl)methanol
Reactant of Route 2
(3-(Benzyloxy)-4-methoxyphenyl)methanol
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(3-(Benzyloxy)-4-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-(Benzyloxy)-4-methoxyphenyl)methanol
Reactant of Route 5
(3-(Benzyloxy)-4-methoxyphenyl)methanol
Reactant of Route 6
(3-(Benzyloxy)-4-methoxyphenyl)methanol

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